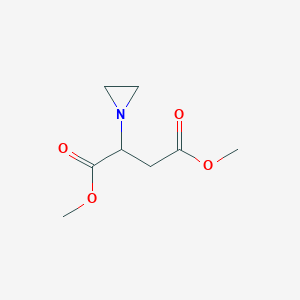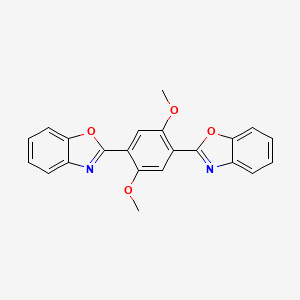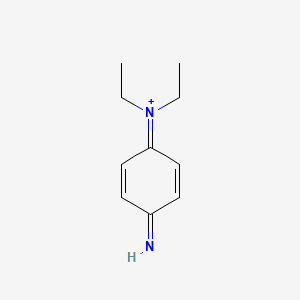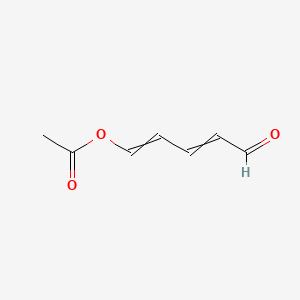
(2R,3S)-2,3-Dimethylaziridin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-2,3-Dimethylaziridin-1-amine is a chiral aziridine derivative characterized by the presence of two methyl groups and an amine group attached to the three-membered aziridine ring. Aziridines are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2,3-Dimethylaziridin-1-amine typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of (2R,3S)-2,3-dimethyl-1,2-diamine with a halogenating agent, such as thionyl chloride or phosphorus tribromide, to form the aziridine ring. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation and crystallization are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-2,3-Dimethylaziridin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aziridine N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction of the aziridine ring can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, where nucleophiles like amines or thiols attack the carbon atoms, opening the ring and forming substituted products.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at low temperatures.
Substitution: Nucleophiles like amines or thiols in polar solvents such as ethanol or water.
Major Products Formed
Oxidation: Aziridine N-oxides.
Reduction: Corresponding amines.
Substitution: Substituted aziridines with various functional groups.
Applications De Recherche Scientifique
(2R,3S)-2,3-Dimethylaziridin-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2R,3S)-2,3-Dimethylaziridin-1-amine involves its high reactivity due to the strained aziridine ring. The compound can interact with nucleophiles, leading to ring-opening reactions that form covalent bonds with biological targets. These interactions can disrupt normal cellular processes, making the compound useful in medicinal chemistry for designing drugs that target specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S)-2,3-Dimethylaziridine: Lacks the amine group but shares the same aziridine ring structure.
(2R,3S)-2,3-Dimethylaziridin-2-ol: Contains a hydroxyl group instead of an amine group.
(2R,3S)-2,3-Dimethylaziridin-1-thiol: Contains a thiol group instead of an amine group.
Uniqueness
(2R,3S)-2,3-Dimethylaziridin-1-amine is unique due to the presence of both methyl groups and an amine group on the aziridine ring, which enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a promising candidate for developing new bioactive compounds.
Propriétés
Numéro CAS |
29392-95-8 |
|---|---|
Formule moléculaire |
C4H10N2 |
Poids moléculaire |
86.14 g/mol |
Nom IUPAC |
(2S,3R)-2,3-dimethylaziridin-1-amine |
InChI |
InChI=1S/C4H10N2/c1-3-4(2)6(3)5/h3-4H,5H2,1-2H3/t3-,4+,6? |
Clé InChI |
IFJMCWHUERUJGP-WBMBKJJNSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](N1N)C |
SMILES canonique |
CC1C(N1N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B14694961.png)

![6-[(2E)-2-ethylidene-1-methylhydrazinyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14694988.png)


![Diethyl [3-(trimethylsilyl)prop-1-en-1-yl]phosphonate](/img/structure/B14695010.png)



![1,4-Dioxaspiro[4.4]nonane-6-propanoicacid](/img/structure/B14695038.png)

![(4e)-10-Bromo-4-imino-4h-[1,3,5]triazino[1,2-c][1,2,3]benzotriazin-2-amine](/img/structure/B14695054.png)

